N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with structural features critical to its biological activity, particularly as a thymidine phosphorylase (TP) inhibitor. The compound combines a 4-bromophenyl carboxamide group at position 5 and a 3,4-dimethoxyphenyl substituent at position 4 of the tetrahydropyrimidine core. DHPM derivatives are typically synthesized via the Biginelli reaction, which involves a one-pot condensation of β-keto esters, aldehydes, and urea derivatives .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(26)22-11)12-4-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOIXLMMSFTXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including bromination and methoxylation to introduce the functional groups necessary for biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with related structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values ranging from 30.68 to 60.72 μM against the MCF7 breast cancer cell line, indicating promising anticancer activity compared to Doxorubicin (IC50 = 71.8 μM) .
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 71.8 | Reference Drug |
| Bromophenyl Derivative | 43.41 | More Potent |
| Iodophenyl Derivative | 30.68 | Most Potent |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- Receptor Binding : It could interact with cellular receptors to modulate signaling pathways involved in cell survival and apoptosis.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A variety of studies have explored the structure-activity relationship (SAR) of related compounds:
- Study on Pyrimidine Derivatives : Research indicated that halogenated pyrimidines exhibited enhanced anticancer activity due to their ability to form stable interactions with biological targets .
- Comparative Analysis : A comparative study on different derivatives revealed that those with bromophenyl groups consistently showed higher potency against cancer cell lines compared to their non-halogenated counterparts .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl rings and the carboxamide/carboxylate moiety. These variations significantly influence biological activity, solubility, and conformational stability:
Key Findings :
- The target compound’s carboxamide group and 3,4-dimethoxyphenyl substituent contribute to its superior TP inhibition (IC50 = 15.7 μM) compared to carboxylate analogs (IC50 > 30 μM) .
- Para-substituted bromine on the phenyl ring enhances binding to hydrophobic enzyme pockets, while meta-substituted analogs (e.g., 3-bromophenyl) show reduced activity .
Crystallographic and Conformational Analysis
- Hydrogen Bonding : The carboxamide group forms intramolecular N–H···O bonds, stabilizing the tetrahydropyrimidine ring in a boat conformation .
- Ring Puckering : The tetrahydropyrimidine core adopts a puckered conformation (amplitude = 0.42 Å, phase angle = 18°), as calculated using Cremer-Pople coordinates .
- Dihedral Angles : The 3,4-dimethoxyphenyl group forms a dihedral angle of 86.1° with the pyrimidine ring, minimizing steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
